molecular formula C13H17N3O B1666755 1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine CAS No. 478132-11-5

1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine

Cat. No. B1666755
M. Wt: 231.29 g/mol
InChI Key: FJRIVFVALIEIOY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-38022A is a novel synthetic serotonergic (5-HT) ligand that exhibited high affinity for each of the 5-HT2 receptor subtypes (Ki100-fold less) affinity for other 5-HT receptors. In addition, AL-38022A displayed a very low affinity for a broad array of other receptors, neurotransmitter transport sites, ion channels, and second messenger elements, making it a relatively selective agent. AL-38022A potently stimulated functional responses via native and cloned rat (EC50 range: 1.9-22.5 nM) and human (EC50 range: 0.5-2.2 nM) 5-HT2 receptor subtypes including [Ca2+]i mobilization and tissue contractions with apparently similar potencies and intrinsic activities and was a full agonist at all 5-HT2 receptor subtypes.

Scientific Research Applications

Modification of Hydrogels for Medical Applications

A study by Aly & El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds. This modification enhances the thermal stability and biological activity of the polymers, suggesting potential use in medical applications.

Chemical Synthesis and Transformations

The research by El’chaninov et al. (2018) details the synthesis and transformation of similar chemical structures, highlighting the process of N-methylation and the formation of various compounds through condensation reactions. These methods contribute to the broader field of synthetic chemistry.

Generation of Diverse Chemical Libraries

Roman (2013) conducted a study on the generation of a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This research, found in Roman (2013), showcases the potential of similar compounds in creating diverse chemical libraries for various applications.

Organocatalysis in Organic Synthesis

A study by Seyyedhamzeh et al. (2016) discusses the use of guanidinium-based sulfonic acid as a Brønsted acid organocatalyst in synthesizing various derivatives, including those related to the compound of interest. This work illustrates the role of such compounds in facilitating organic synthesis.

Ocular Hypotensive Response Research

Research on ocular hypotensive response in nonhuman primates by May et al. (2015) demonstrated the effectiveness of similar compounds in reducing intraocular pressure, indicating potential applications in ophthalmology.

Synthetic Utility in Organic Chemistry

The work by Donald et al. (2010) on nucleophilic substitution reactions in organic chemistry showcases the synthetic utility of similar compounds in creating a diverse set of indazolones, highlighting their role in organic synthesis.

properties

CAS RN

478132-11-5

Product Name

1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine

InChI

InChI=1S/C13H17N3O/c1-9(14)8-16-13-10(7-15-16)4-5-12-11(13)3-2-6-17-12/h4-5,7,9H,2-3,6,8,14H2,1H3

InChI Key

FJRIVFVALIEIOY-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CN1C2=C(C=CC3=C2CCCO3)C=N1)N

SMILES

CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N

Canonical SMILES

CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(8,9-dihydro-7H-pyrano(2,3-g)indazol-1-yl)-1-methylethylamine
AL 38022A
AL-38022A
AL38022A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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